![molecular formula C14H16N4O2S2 B256063 N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256063.png)
N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and has been studied extensively for its ability to inhibit the activity of various kinases, including Bruton's tyrosine kinase (BTK).
Mécanisme D'action
TAK-659 inhibits the activity of N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide by binding to the enzyme's ATP-binding site. This binding prevents the enzyme from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of B-cell receptor signaling. This inhibition has been shown to induce apoptosis in B-cell malignancies, as well as inhibit the production of pro-inflammatory cytokines in autoimmune disorders.
Biochemical and Physiological Effects:
In addition to its effects on B-cell receptor signaling, TAK-659 has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of various other kinases, including FLT3 and JAK2. Additionally, TAK-659 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 for lab experiments is its specificity for N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide. This specificity allows for the selective inhibition of B-cell receptor signaling without affecting other signaling pathways. Additionally, TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
However, there are also some limitations associated with the use of TAK-659 in lab experiments. For example, the compound has been shown to have some off-target effects, particularly at higher concentrations. Additionally, TAK-659 has not yet been extensively studied in preclinical models of autoimmune disorders, so its efficacy in these models is not yet fully understood.
Orientations Futures
There are several potential future directions for research on TAK-659. One potential area of investigation is the development of combination therapies that include TAK-659 and other kinase inhibitors. Additionally, further research is needed to fully understand the potential therapeutic applications of TAK-659 in autoimmune disorders. Finally, there is a need for additional preclinical studies to further evaluate the safety and efficacy of TAK-659 in various disease models.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2-aminothiophenol with ethyl acetoacetate to form 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. The resulting compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 3-aminopropanoic acid ethyl ester to form the final product, TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. The compound has been shown to inhibit the activity of N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide, which is a key mediator of B-cell receptor signaling. This inhibition has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Propriétés
Nom du produit |
N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide |
|---|---|
Formule moléculaire |
C14H16N4O2S2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C14H16N4O2S2/c1-2-15-13(20)11-8-5-3-4-6-10(8)22-14(11)16-12(19)9-7-21-18-17-9/h7H,2-6H2,1H3,(H,15,20)(H,16,19) |
Clé InChI |
SOODTGJUNWYDDF-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3 |
SMILES canonique |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



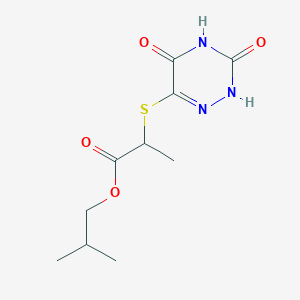
![Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B255982.png)
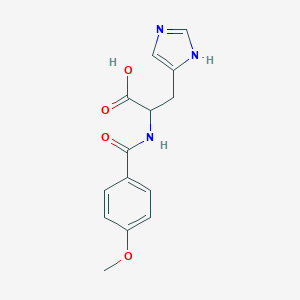
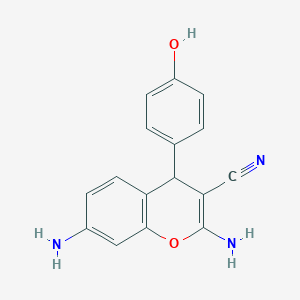
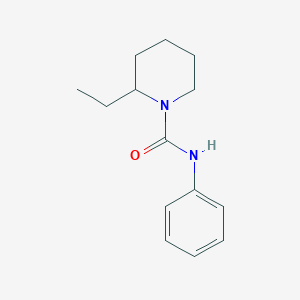
![[(E)-(2-fluorophenyl)methyleneamino]thiourea](/img/structure/B255993.png)
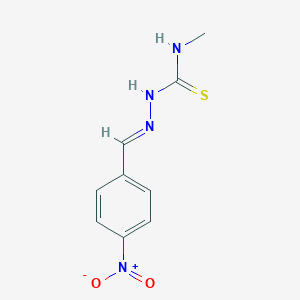
![[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)
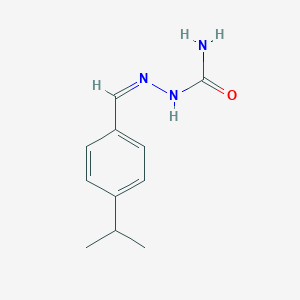
![ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)
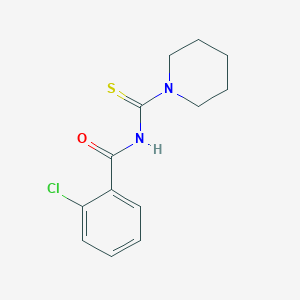
![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B256010.png)
![4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B256017.png)
![4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B256022.png)